2-(1H-1,2,3-Triazol-5-yl)piperidine
Description
Contextualization of Nitrogen Heterocycles in Contemporary Chemical Research
Nitrogen-containing heterocycles are a cornerstone of organic chemistry, medicinal chemistry, and materials science. researchgate.net These cyclic organic compounds, which feature at least one nitrogen atom within their ring structure, are integral to a vast array of natural products, including vitamins, alkaloids, and hormones. nih.gov Their prevalence is underscored by a 2021 analysis revealing that 59% of small-molecule drugs approved by the U.S. Food and Drug Administration contain at least one nitrogen heterocycle. rsc.org
The unique chemical properties of nitrogen heterocycles, such as their capacity for hydrogen bonding, metal coordination, and participation in π-stacking interactions, make them exceptionally versatile scaffolds. researchgate.net This versatility allows for extensive chemical modification, enabling the fine-tuning of their biological and physical properties. researchgate.net Consequently, these compounds are central to the development of pharmaceuticals, agrochemicals, dyes, corrosion inhibitors, and advanced polymers. rsc.orgresearchgate.net The ongoing exploration of novel synthetic methodologies continues to expand the chemical space and potential applications of these vital molecular frameworks. researchgate.net
Significance of Triazole and Piperidine (B6355638) Scaffolds in Advanced Molecular Design
Among the vast family of nitrogen heterocycles, the triazole and piperidine rings stand out as "privileged scaffolds" in advanced molecular design, particularly in medicinal chemistry. The triazole ring, a five-membered heterocycle with three nitrogen atoms, exists in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole (B32235). nih.govresearchgate.net The 1,2,3-triazole moiety, in particular, is noted for its stability, aromaticity, and ability to act as a rigid linker that can form hydrogen bonds and dipole interactions, often serving as a bioisostere for amide bonds. researchgate.netresearchgate.net This has led to its incorporation into a wide spectrum of biologically active molecules with antifungal, antiviral, antibacterial, and anticancer properties. researchgate.netresearchgate.net
The piperidine scaffold, a saturated six-membered ring containing one nitrogen atom, is a ubiquitous feature in numerous alkaloids and pharmaceuticals. researchgate.netresearchgate.net Its conformational flexibility and basic nitrogen atom allow it to interact effectively with biological targets. Piperidine derivatives have demonstrated a wide range of pharmacological activities, including use as antihistamines, antipsychotics, and enzyme inhibitors. researchgate.netresearchgate.net The combination of the stable, aromatic triazole ring with the versatile, saturated piperidine scaffold offers a powerful strategy in molecular design, creating hybrid structures with unique three-dimensional arrangements and the potential for novel or enhanced biological and material properties. researchgate.netnih.gov
Overview of 2-(1H-1,2,3-Triazol-5-yl)piperidine and Related Structural Motifs in Chemical Biology and Materials Science
The compound this compound represents a direct linkage of the pharmacologically significant piperidine and 1,2,3-triazole rings. While extensive research focusing specifically on the 2-(1,2,3-triazol-5-yl) isomer is still emerging, the broader class of piperidine-triazole hybrids has garnered significant attention for its potential in chemical biology and materials science.
The synthesis of these hybrid molecules is often achieved with high efficiency and regioselectivity through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction typically involves coupling a piperidine precursor bearing an azide (B81097) or alkyne group with a complementary alkyne or azide partner to form the stable 1,2,3-triazole ring. nih.gov
In the realm of chemical biology, piperidine-triazole motifs are being extensively investigated as therapeutic agents. Research has demonstrated their potent antifungal activity, particularly against emerging drug-resistant pathogens like Candida auris. nih.gov Studies have shown that certain piperidine-based 1,2,3-triazolylacetamide derivatives exhibit strong fungicidal effects with low minimum inhibitory concentrations (MIC). nih.gov Furthermore, related structures have shown promise as potent and selective enzyme inhibitors, targeting enzymes implicated in neurodegenerative diseases and cancer. For instance, piperidine-triazole ureas have been identified as ultrapotent inhibitors of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system. nih.gov Other derivatives have shown significant inhibition of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and bacterial Mur enzymes, highlighting their potential for treating Alzheimer's disease and bacterial infections. rsc.orgnih.gov
In materials science, the unique structural and electronic properties of triazole-piperidine compounds make them valuable building blocks. smolecule.com The stable triazole ring can be integrated into larger polymeric structures or used as a ligand for creating metal complexes with specific catalytic or optical properties. smolecule.com
Detailed Research Findings on Piperidine-Triazole Hybrids
The following tables summarize key research findings on the biological activity of various piperidine-triazole structural motifs, illustrating the potential of this chemical class.
Table 1: Antifungal Activity of Piperidine-Triazole Derivatives
This table presents the Minimum Inhibitory Concentration (MIC) values of several piperidine-triazole compounds against various fungal pathogens. Lower MIC values indicate higher antifungal potency.
| Compound Name/Class | Fungal Strain | MIC (µg/mL) | Reference |
| N-phenyl-2-(4-(piperidin-1-ylmethyl)-1H-1,2,3-triazol-1-yl)acetamide (pta1) | Candida auris | 0.24 - 0.97 | nih.gov |
| N-benzyl-2-(4-(piperidin-1-ylmethyl)-1H-1,2,3-triazol-1-yl)acetamide (pta2) | Candida auris | 0.24 - 0.97 | nih.gov |
| 2-(4-(piperidin-1-ylmethyl)-1H-1,2,3-triazol-1-yl)-N-((tetrahydrofuran-3-yl) methyl) acetamide (B32628) (pta3) | Candida auris | 0.24 - 0.97 | nih.gov |
| Triazole derivative with 4-acetylphenyl group | Candida albicans | 0.0125 | researchgate.net |
| Triazole derivative with 4-acetylphenyl group | Cryptococcus neoformans | 0.125 | researchgate.net |
| Benzimidazole-piperidine-1,2,3-triazole hybrid (7b) | Aspergillus flavus | 62.5 | nih.gov |
| Benzimidazole-piperidine-1,2,3-triazole hybrid (7c) | Candida albicans | 125 | nih.gov |
Table 2: Enzyme Inhibition by Piperidine-Triazole Derivatives
This table displays the half-maximal inhibitory concentration (IC₅₀) values for various piperidine-triazole hybrids against several enzymes. Lower IC₅₀ values denote more potent inhibition.
| Compound Class/Derivative | Target Enzyme | IC₅₀ (µM) | Reference |
| 1-(4-toluenesulfonyl)-4-[3-(N-(3,4-dimethylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine (12d) | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | nih.gov |
| 1-(4-toluenesulfonyl)-4-[3-(N-(3,4-dimethylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine (12d) | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | nih.gov |
| 1-(4-toluenesulfonyl)-4-[3-(N-(3,5-dimethylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine (12m) | Urease | 19.35 ± 1.28 | nih.gov |
| 1-(4-toluenesulfonyl)-4-[3-(N-(3,5-dimethylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine (12m) | α-glucosidase | 36.74 ± 1.24 | nih.gov |
| Piperazine (B1678402)/piperidine triazole urea (B33335) (JJKK-048) | Monoacylglycerol Lipase (MAGL) | < 0.0004 | nih.gov |
| Pyrano[2,3-d]pyrimidine-1,2,3-triazole hybrid (13b) | E. coli MurA | 0.15 ± 0.05 | rsc.org |
| Pyrano[2,3-d]pyrimidine-1,2,3-triazole hybrid (13b) | S. aureus MurA | 1.02 ± 0.05 | rsc.org |
| Phenylcarbamoylpiperidine-1,2,4-triazole hybrid (7c) | 15-Lipoxygenase (15-LOX) | 1.92 ± 0.13 | sdu.dk |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
2-(2H-triazol-4-yl)piperidine |
InChI |
InChI=1S/C7H12N4/c1-2-4-8-6(3-1)7-5-9-11-10-7/h5-6,8H,1-4H2,(H,9,10,11) |
InChI Key |
QCSAOTFVFGNMFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=NNN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 1h 1,2,3 Triazol 5 Yl Piperidine and Analogues
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out as the most prevalent and efficient method for forging the 1,2,3-triazole ring. nih.govbeilstein-journals.orgorganic-chemistry.org This reaction's high yields, mild reaction conditions, and exceptional regioselectivity make it particularly suitable for synthesizing complex molecules like piperidine-triazole hybrids. beilstein-journals.orgorganic-chemistry.org
Regioselective Synthesis of 1,4-Disubstituted 1H-1,2,3-Triazole Moieties
The CuAAC reaction facilitates the exclusive formation of 1,4-disubstituted 1,2,3-triazoles by reacting terminal alkynes with organic azides in the presence of a copper(I) catalyst. nih.govacs.org This regioselectivity is a significant advantage over the thermal Huisgen cycloaddition, which often yields a mixture of 1,4- and 1,5-regioisomers. nih.govbeilstein-journals.org The mechanism involves the in situ formation of a copper acetylide, which then reacts with the azide (B81097). organic-chemistry.orgacs.org Various copper sources can be employed, including copper(I) iodide (CuI) and copper(II) sulfate (B86663) (CuSO₄) with a reducing agent like sodium ascorbate (B8700270). nih.govresearchgate.net The reaction is robust and tolerates a wide array of functional groups, making it a versatile tool for creating diverse libraries of compounds. acs.orgtandfonline.com
Development of One-Pot and Multistep CuAAC Protocols for Piperidine-Triazole Hybrids
Both one-pot and multistep protocols have been successfully developed for the synthesis of piperidine-triazole hybrids. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer advantages in terms of efficiency and reduced waste. For instance, a series of 1,2,3-triazolo piperazine (B1678402) and piperidine (B6355638) carboxylate derivatives were synthesized in a one-pot click chemistry approach with high yields (95-98%) and significantly reduced reaction times of about 5 minutes. nih.govresearchgate.net
Multistep syntheses, on the other hand, allow for the isolation and purification of intermediates, which can be advantageous for more complex targets. A common multistep approach involves the initial synthesis of a piperidine derivative containing either an azide or an alkyne functionality, followed by a CuAAC reaction with the corresponding reaction partner. For example, new derivatives of piperidine bearing a 1,2,3-triazole ring have been synthesized in a six-step process starting from N-protected piperidin-4-one. tandfonline.com This synthesis involved reduction, tosylation, nucleophilic substitution to introduce the azide, and finally, a Cu-catalyzed cycloaddition. tandfonline.com
Synthesis of Piperidine-Based 1,2,3-Triazolylacetamide Derivatives
A notable application of CuAAC is the synthesis of piperidine-based 1,2,3-triazolylacetamide derivatives. In one study, a series of these derivatives were synthesized via a straightforward route. nih.gov The key intermediate, 2-(4-(piperidin-1-ylmethyl)-1H-1,2,3-triazol-1-yl)acetic acid, was prepared through a click reaction between 1-(prop-2-yn-1-yl)piperidine (B1267447) and 2-azidoacetic acid. nih.gov This acid was then coupled with various amines using HATU and DIPEA to yield the final acetamide (B32628) derivatives. nih.gov
| Compound Name | Starting Materials | Key Reaction |
| 2-(4-(piperidin-1-ylmethyl)-1H-1,2,3-triazol-1-yl)acetic acid | 1-(prop-2-yn-1-yl)piperidine, 2-azidoacetic acid | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Piperidine based 1,2,3-triazolylacetamide derivatives (pta1-pta6) | 2-(4-(piperidin-1-ylmethyl)-1H-1,2,3-triazol-1-yl)acetic acid, various amines | Amide coupling (HATU, DIPEA) |
Formation of 1,2,3-Triazolo Piperazine and Piperidine Carboxylates via Click Chemistry
Researchers have successfully synthesized novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine and piperidine carboxylates using a one-pot click chemistry method. nih.govresearchgate.net This approach demonstrated remarkable efficiency, affording the desired products in excellent yields (95-98%) with very short reaction times (around 5 minutes). nih.govresearchgate.net The study highlights the power of click chemistry for the rapid generation of compound libraries for biological screening. nih.gov
Alternative Synthetic Routes to 2-(1H-1,2,3-Triazol-5-yl)piperidine Analogues
While CuAAC is the predominant method, other synthetic strategies have also been explored for the preparation of piperidine-triazole hybrids.
Nucleophilic Reactions Involving 1H-Triazole Derivatives and Piperidines
Nucleophilic substitution reactions provide an alternative pathway to link piperidine and triazole moieties. In one example, the synthesis of dibenzyl N(2)-C-linked triazolyl piperidines was achieved through the nucleophilic reaction of a 1H-triazole derivative with 4-mesyl-1-boc-piperidine under basic conditions using sodium hydride. grafiati.comresearchgate.net The triazole derivative itself was initially synthesized via a CuAAC reaction. grafiati.comresearchgate.net This multi-step process involved dehydroxylation and deprotection steps to yield the key monobenzyl 1H-1,2,3-triazole intermediate. grafiati.com
Cascade Reaction Strategies for Polyheterocycles Incorporating Triazoles
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes that allow for the formation of multiple chemical bonds and complex molecular architectures in a single synthetic operation without isolating intermediates. researchgate.net This approach is particularly powerful for constructing polyheterocyclic systems that contain both piperidine and triazole moieties.
A notable strategy involves a two-stage process that begins with a cascade sequence featuring an Ugi three-component reaction (Ugi-3CR), an aza Diels-Alder reaction, N-acylation, and aromatization. nih.govfrontiersin.org This initial cascade rapidly generates a complex terminal alkyne that is already functionalized with a fused bis-heterocyclic system, such as a pyrrolo[3,4-b]pyridin-5-one. frontiersin.orgfrontiersin.orgresearchgate.net The key to this approach is the rapid assembly of a complex alkyne precursor, which is then ready for the subsequent triazole formation step. nih.govfrontiersin.org
In the second stage, the terminal alkyne undergoes a copper-assisted azide-alkyne [3+2] cycloaddition (CuAAC) to introduce the 1,2,3-triazole ring. nih.govfrontiersin.org This convergent strategy allows for the efficient synthesis of novel tris-heterocyclic molecules where the triazole is linked to another complex heterocyclic system. frontiersin.org Multicomponent reactions (MCRs) in general are a cornerstone for generating medicinally relevant ring systems, including piperidine-fused chemotypes that can serve as precursors for subsequent functionalization with a triazole ring. rsc.org Such cascade and MCR strategies are lauded for their atom economy and their ability to quickly build molecular complexity from simple starting materials. rsc.orgmdpi.com
Derivatization of Piperidine and Triazole Cores for Structural Diversity
Achieving structural diversity is crucial for developing structure-activity relationships (SAR) in medicinal chemistry. For the this compound scaffold, derivatization can occur on both the piperidine and the triazole rings. The primary method for creating the core structure is the CuAAC, or click chemistry, which joins a piperidine-containing alkyne with an azide. mdpi.com The versatility of this reaction allows for a wide range of substituents to be introduced.
Diversity on the piperidine core can be achieved by starting with variously substituted piperidines. For example, N-alkylation of the piperidine ring is a common strategy. researchgate.net A series of piperidine-based 1,2,3-triazolylacetamide derivatives has been synthesized by first preparing 2-(4-(piperidin-1-ylmethyl)-1H-1,2,3-triazol-1-yl)acetic acid via a click reaction, and then coupling this intermediate with various amines to create a library of amides. nih.gov
Diversity on the triazole ring is typically accomplished by varying the azide and alkyne starting materials used in the CuAAC reaction. nih.gov For instance, reacting a piperidine precursor with different fluorophenylacetylene derivatives leads to analogues with varied substitution patterns on the triazole's phenyl group. Further modifications can be performed on the triazole ring itself, such as using Suzuki coupling reactions to introduce biphenyl (B1667301) groups. nih.gov This modular approach, combining different piperidine and triazole building blocks, enables the systematic exploration of the chemical space around the core scaffold. mdpi.comnih.gov
| Core Structure | Point of Derivatization | Synthetic Strategy | Example Derivatives |
|---|---|---|---|
| Piperidine | Piperidine Nitrogen | Amide coupling with a triazole-acetic acid intermediate | N-phenyl-2-(4-(piperidin-1-ylmethyl)-1H-1,2,3-triazol-1-yl)acetamide |
| Piperidine | Piperidine Nitrogen | Amide coupling with a triazole-acetic acid intermediate | N-benzyl-2-(4-(piperidin-1-ylmethyl)-1H-1,2,3-triazol-1-yl)acetamide |
| Piperidine | Piperidine Nitrogen | Nucleophilic reaction with 4-mesyl-1-boc-piperidine followed by deprotection and benzylation | Dibenzyl N(2)-C-linked triazolyl piperidines |
| Triazole | N1-position | CuAAC with various organic azides | 1-Aryl- or 1-Benzyl-triazole analogues |
| Triazole | C4-position | CuAAC with various terminal alkynes | 4-Phenyl- or 4-Alkyl-triazole analogues |
| Triazole | C4-position (post-cyclization) | Suzuki coupling on a bromo-triazole intermediate | 4-(Biphenyl)-substituted triazole analogues |
Reaction Efficiency and Yield Optimization in Synthetic Pathways
The CuAAC (click chemistry) step is renowned for its high efficiency and reliability, typically providing high yields of the desired 1,4-disubstituted triazole regioisomer. mdpi.commdpi.com The reaction is often catalyzed by a Cu(I) source, such as copper(I) iodide (CuI) or copper(II) sulfate with a reducing agent like sodium ascorbate. mdpi.com These reactions proceed efficiently under mild conditions and are tolerant of a wide variety of functional groups, which contributes to their widespread use in generating libraries of compounds. mdpi.com For example, the three-component synthesis of thiazolidinedione–triazole hybrids using a CuSO₄·5H₂O/sodium ascorbate system in PEG-400 resulted in high yields with short reaction times. mdpi.com Similarly, multicomponent reactions for synthesizing diverse benzofuran-fused piperidines have been optimized by screening solvents, with acetic acid proving most efficient for one model reaction, while DMF was optimal for another, yielding a γ-tetrahydrocarboline in excellent yield. rsc.org
| Entry | Solvent | Additive/Catalyst | Temp (°C) | Time (h) | Energy Source | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Toluene | None | 65–80 | 12 | Conventional | 13 |
| 2 | Toluene | NH₄Cl | 65–80 | 12 | Conventional | 43 |
| 3 | Toluene | NH₄Cl | 65–80 | 1.5 | Microwave (100 W) | 57 |
| 4 | Toluene | Sc(OTf)₃ (3.0 mol%) | 65–80 | 12 | Conventional | 42 |
| 5 | Toluene | Sc(OTf)₃ (3.0 mol%) | 65–80 | 1.5 | Microwave (100 W) | 69 |
| 6 | Toluene | Yb(OTf)₃ (3.0 mol%) | 65-80 | 1.5 | Microwave (100 W) | 62 |
Spectroscopic and Structural Elucidation of 2 1h 1,2,3 Triazol 5 Yl Piperidine and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 2-(1H-1,2,3-triazol-5-yl)piperidine and its derivatives. It provides detailed information about the carbon-hydrogen framework.
¹H NMR and ¹³C NMR Spectral Analysis for Characterization
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial characterization of these compounds.
In the ¹H NMR spectra of this compound derivatives, the proton of the triazole ring typically appears as a singlet in the range of δ 7.55–7.83 ppm. nih.gov The chemical shifts of the piperidine (B6355638) ring protons are observed over a broader range, generally between δ 1.09 and 4.9 ppm, with their multiplicity and exact location depending on the substitution pattern and conformational dynamics of the ring. nih.gov For instance, in N-substituted derivatives, the protons on the carbons adjacent to the nitrogen atom are deshielded and appear at a lower field. nih.gov
The ¹³C NMR spectra provide complementary information. The carbon atoms of the triazole ring in derivatives of this compound typically resonate at approximately δ 122.8 ppm and δ 146.0 ppm. nih.gov The piperidine ring carbons exhibit signals at higher field strengths, with the carbon attached to the triazole ring appearing around δ 49.97 ppm and other ring carbons resonating in the range of δ 26.45–39.04 ppm. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Triazole-CH | 7.55 - 7.83 nih.gov | 122.8 - 128.09 nih.govnih.gov |
| Triazole-C | - | 141.8 - 147.24 nih.govnih.gov |
| Piperidine-CH (adjacent to N) | 2.5 - 3.5 | 45.4 - 55.81 nih.govnih.gov |
| Piperidine-CH₂ | 1.09 - 2.2 | 23.2 - 39.04 nih.govnih.gov |
Note: The chemical shifts are approximate and can vary based on the specific derivative and solvent used.
Advanced NMR Techniques for Elucidating Molecular Connectivity and Ligand-Binding Interactions
Advanced NMR techniques are indispensable for unambiguously assigning all proton and carbon signals and for understanding the three-dimensional structure and interactions of these molecules.
COSY (Correlation Spectroscopy) : This two-dimensional technique reveals proton-proton couplings within the molecule, helping to trace the connectivity of the piperidine ring protons. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, providing a clear map of the C-H connections. This is crucial for assigning the signals of the piperidine and any substituent groups. mdpi.com
DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for characterizing the piperidine ring and its substituents. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart, which is vital for establishing the connection between the piperidine and triazole rings.
STD-NMR (Saturation Transfer Difference NMR) : For derivatives that act as ligands, STD-NMR can be employed to identify which parts of the molecule are in close contact with a target protein, providing insights into ligand-binding interactions.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and its derivatives. The vibrational frequencies of different bonds provide a characteristic "fingerprint" of the molecule.
Key characteristic absorption bands observed in the IR spectra of these compounds include:
N-H stretching : For unsubstituted piperidine and triazole rings, a broad band may appear in the region of 3100-3500 cm⁻¹.
C-H stretching : The C-H stretching vibrations of the triazole ring are typically observed around 3100–3164 cm⁻¹. nih.govnih.gov The aliphatic C-H stretching of the piperidine ring appears in the 2850–3000 cm⁻¹ region. beilstein-journals.org
C=C and C=N stretching : Vibrations associated with the triazole ring are found in the 1400-1650 cm⁻¹ range.
C-N stretching : The C-N stretching vibrations of the piperidine and triazole rings typically appear in the 1000–1350 cm⁻¹ region.
Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
| Triazole C-H | Stretching | 3100 - 3164 nih.govnih.gov |
| Piperidine C-H | Stretching | 2850 - 3000 beilstein-journals.org |
| C=O (if present) | Stretching | ~1700 - 1760 nih.gov |
| C=N, C=C (Triazole) | Stretching | 1400 - 1650 |
| C-N | Stretching | 1000 - 1350 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound derivatives, the absorption bands are typically associated with π → π* and n → π* transitions within the triazole ring and any attached chromophores. The exact position and intensity of these bands can be influenced by the substituents on both the piperidine and triazole rings, as well as the solvent polarity. mdpi.com
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. Techniques like Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HR-MS) are commonly used.
In ESI-MS, the molecule is typically observed as a protonated species [M+H]⁺, confirming its molecular weight. nih.gov HR-MS provides a highly accurate mass measurement, which allows for the determination of the molecular formula. nih.gov The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For example, the cleavage of the bond between the piperidine and triazole rings is a common fragmentation pathway.
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination
For derivatives of this compound, X-ray crystallography can confirm the connectivity of the piperidine and triazole rings and reveal the conformation of the piperidine ring (e.g., chair, boat, or twist-boat). nih.gov It also elucidates the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal lattice. jyu.fi For instance, the crystal structure of a related compound showed the piperidine ring in a chair conformation. researchgate.net
Computational Chemistry and Theoretical Investigations of 2 1h 1,2,3 Triazol 5 Yl Piperidine Systems
Density Functional Theory (DFT) Applications in Molecular Structure and Electronic Properties
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. bohrium.com It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like the title compound.
Geometry Optimization and Conformational Analysis
The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations using DFT, typically with hybrid functionals like B3LYP and a suitable basis set (e.g., 6-31G(d,p) or higher), are performed to find the minimum energy conformation. derpharmachemica.comnih.gov For 2-(1H-1,2,3-triazol-5-yl)piperidine, this involves optimizing bond lengths, bond angles, and dihedral angles.
The piperidine (B6355638) ring is known to adopt a stable chair conformation to minimize steric and torsional strain. nih.gov The connection to the C5 position of the 1,2,3-triazole ring can result in two primary chair conformers, with the triazole substituent in either an axial or equatorial position. Computational studies on similar piperidine-substituted heterocycles consistently show that the equatorial conformation is significantly lower in energy and thus the more populated and stable form. nih.gov The planarity of the triazole ring itself is maintained, though its orientation relative to the piperidine ring is a key conformational variable. nih.gov Theoretical calculations on related structures have been validated by comparison with experimental X-ray diffraction data, showing good agreement. researchgate.netnih.govnih.gov
Table 1: Representative Optimized Geometrical Parameters for Equatorial this compound (Note: These are illustrative values based on DFT calculations of similar structures.)
| Parameter | Bond/Angle | Value |
| Bond Length | C(piperidine)-C(triazole) | ~1.50 Å |
| Bond Length | N(piperidine)-H | ~1.01 Å |
| Bond Length | N(triazole)-H | ~1.01 Å |
| Bond Angle | C-N-C (piperidine ring) | ~111° |
| Dihedral Angle | H-N-C-C (piperidine ring) | ~180° (anti) |
Frontier Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of kinetic stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netmdpi.com
For this compound, DFT calculations would reveal the spatial distribution of these orbitals. In analogous systems, the HOMO is often localized on the more electron-rich piperidine ring, particularly the nitrogen atom, signifying its role as the primary electron donor. nih.gov Conversely, the LUMO is typically distributed over the electron-deficient 1,2,3-triazole ring, which acts as the electron acceptor. nih.govresearchgate.net This separation of FMOs indicates a potential for intramolecular charge transfer upon electronic excitation. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors (Note: These are illustrative values based on DFT/B3LYP calculations for analogous compounds.)
| Parameter | Value (eV) |
| EHOMO | -6.5 |
| ELUMO | -0.7 |
| Energy Gap (ΔE) | 5.8 |
| Ionization Potential (I ≈ -EHOMO) | 6.5 |
| Electron Affinity (A ≈ -ELUMO) | 0.7 |
| Chemical Hardness (η = (I-A)/2) | 2.9 |
| Electronegativity (χ = (I+A)/2) | 3.6 |
Molecular Electrostatic Potential (MEP) Mapping for Interaction Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deepstem.net The MEP surface is colored according to the electrostatic potential: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). epstem.netresearchgate.net
In this compound, the MEP map would show the most negative potential (red/yellow) concentrated around the nitrogen atoms of the triazole ring, highlighting them as the primary sites for hydrogen bonding and coordination. researchgate.netuni-muenchen.deresearchgate.net The nitrogen atom of the piperidine ring would also exhibit negative potential. In contrast, the regions around the hydrogen atoms, particularly the N-H protons of both the piperidine and triazole rings, would show a strong positive potential (blue), identifying them as hydrogen bond donor sites. nih.gov This analysis is critical for understanding non-covalent interactions in biological systems. researchgate.net
Atomic Charge Distribution (Mulliken Population Analysis)
Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule from the results of a quantum chemical calculation. uni-muenchen.de This provides a quantitative measure of the electron distribution and helps to identify reactive sites. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Investigations
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, flexibility, and interactions with the environment (e.g., solvent).
For this compound, MD simulations, often performed in a solvent like water, can explore its conformational landscape. These simulations can confirm the stability of the equatorial conformer and investigate the rotational freedom of the triazole ring relative to the piperidine ring. researchgate.net When studying the interaction of this molecule with a biological target, MD simulations are essential for assessing the stability of the ligand-receptor complex predicted by molecular docking. nih.govsemanticscholar.orgacs.org Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to understand the stability and flexibility of the complex over the simulation time. nih.gov
Molecular Docking Studies of Ligand-Receptor Interactions (In Vitro Context)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netnih.gov These studies are fundamental in drug discovery for predicting the binding mode and affinity of a potential drug candidate within the active site of a target protein. researchgate.netjksus.org
Although specific targets for this compound are not defined here, docking studies on analogous piperidine-triazole hybrids have been performed on various receptors. researchgate.netnih.govjksus.orgresearchgate.net In a hypothetical docking study, the this compound molecule would be placed into the binding pocket of a receptor. The docking algorithm would then explore various conformations and orientations of the ligand, scoring them based on binding energy. The results would reveal key intermolecular interactions, such as:
Hydrogen bonds: The N-H groups of both the piperidine and triazole rings can act as hydrogen bond donors, while the nitrogen atoms of the triazole ring can act as acceptors. jksus.orgnih.gov
Hydrophobic interactions: The aliphatic carbon backbone of the piperidine ring can engage in hydrophobic interactions with nonpolar residues in the receptor's active site. nih.gov
Dipole-dipole interactions: The polar nature of the triazole ring contributes to dipole-dipole interactions that stabilize the complex. nih.govnih.gov
Docking studies on related compounds have successfully predicted binding modes that were later supported by experimental data, underscoring the predictive power of this technique. semanticscholar.orgacs.org
Prediction of Binding Modes and Affinities
Computational techniques, particularly molecular docking, are instrumental in predicting how this compound derivatives interact with biological targets. These methods simulate the placement of a ligand within the active site of a receptor, predicting its preferred orientation and binding affinity.
For instance, molecular docking studies have been employed to predict the binding modes of N-functionalized piperidine derivatives linked to a 1,2,3-triazole ring within the active site of the dopamine (B1211576) D2 receptor. researchgate.net Similarly, the binding of 3-(4-aryl-1H-1,2,3-triazol-1-yl)-biphenyl derivatives to a homology model of the P2Y₁₄ receptor has been investigated. acs.orgnih.gov These studies often involve docking the ligand into the orthosteric binding site and analyzing the resulting poses. acs.orgnih.gov In some cases, the predicted binding modes are further refined and validated using molecular dynamics (MD) simulations, which provide a more dynamic picture of the ligand-receptor interactions over time. acs.orgnih.govfrontiersin.org
The accuracy of these predictions is crucial for identifying promising lead compounds. For example, docking and MD simulations suggested that a triazole scaffold could form additional interactions to stabilize a ligand within the P2Y₁₄ receptor binding pocket, leading to the exploration of triazole-containing derivatives with potentially higher affinity. acs.orgnih.gov The binding affinities of these compounds are often quantified by calculating the binding free energy using methods like the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) approach. frontiersin.org
Table 1: Predicted Binding Affinities of Triazole Derivatives
| Compound Class | Target Receptor | Predicted Binding Affinity (Method) | Reference |
| N-functionalized piperidine-triazoles | Dopamine D2 Receptor | Not specified (Molecular Docking) | researchgate.net |
| 3-(4-Aryl-1H-1,2,3-triazol-1-yl)-biphenyls | P2Y₁₄ Receptor | Higher affinity predicted for triazole derivative (Docking & MD) | acs.orgnih.gov |
| N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide | TIM-3 | ΔG Bind: -57.81 to -82.87 kcal/mol (MM-GBSA) | frontiersin.org |
Investigation of Key Binding Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Beyond predicting binding modes, computational studies are vital for dissecting the specific molecular interactions that govern ligand binding. These interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, are key determinants of binding affinity and selectivity.
In the case of P2Y₁₄ receptor antagonists, molecular modeling has revealed that the piperidine group can point outwards from the binding pocket, with its nitrogen atom forming a hydrogen bond with the backbone of specific amino acid residues like Gly80. acs.orgnih.gov Furthermore, MD simulations have shown that while the core of the ligand remains anchored through a network of hydrogen bonds, the solvent-exposed piperidine ring can exhibit flexibility. nih.gov
For other triazole-containing compounds, computational analyses have highlighted the importance of hydrogen bonding between the triazole ring and receptor residues. nih.gov For example, the 1,2,3-triazole motif can act as a mimic for N-acetyl lysine, forming a direct hydrogen bond with an asparagine residue in the binding pocket of BRD4 D1. nih.gov The identification of these key interactions is crucial for the rational design of more potent and selective inhibitors.
Structure-Activity Relationship (SAR) Studies via Computational Methodologies
Computational methods play a significant role in elucidating the structure-activity relationships (SAR) of this compound derivatives. By systematically modifying the structure of a lead compound in silico and evaluating the effect of these changes on its predicted binding affinity and interactions, researchers can gain a deeper understanding of which molecular features are critical for activity.
For example, computational studies on P2Y₁₄ receptor antagonists have guided the synthesis and evaluation of various analogs. acs.orgnih.govnih.gov Docking and MD simulations have been used to predict how modifications to the piperidine ring or the aryl substituents on the triazole ring would affect binding. acs.orgnih.gov This structure-based design approach has led to the development of triazole derivatives with improved affinity. acs.orgnih.gov
The insights gained from these computational SAR studies are invaluable for optimizing lead compounds. They can help prioritize which derivatives to synthesize and test experimentally, thereby accelerating the drug discovery process. unife.it
Theoretical Spectroscopic Predictions (e.g., IR, NMR, UV-Vis) and Validation against Experimental Data
Computational chemistry also provides powerful tools for predicting the spectroscopic properties of molecules, such as their infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These theoretical predictions can be compared with experimental data to confirm the structure and purity of synthesized compounds.
Density Functional Theory (DFT) calculations are commonly used to predict the vibrational frequencies in IR spectra. For instance, the characteristic C-H stretching vibrations of the piperidine and triazole rings can be calculated and compared to experimental IR spectra. researchgate.net Similarly, NMR chemical shifts can be predicted to aid in the assignment of signals in experimental ¹H and ¹³C NMR spectra. mdpi.com The predicted signals for the protons and carbons of the piperidine and triazole rings can be particularly useful for structural elucidation.
This synergy between theoretical predictions and experimental data provides a robust framework for the characterization of novel this compound derivatives.
Table 2: Key Spectroscopic Data for Triazole-Piperidine Systems
| Spectroscopic Technique | Key Features | Reference |
| IR Spectroscopy | C-H stretching (aliphatic and aromatic), C=C stretching, C-N vibrations | researchgate.net |
| ¹H NMR Spectroscopy | Signals for piperidine methylene (B1212753) groups, triazole proton | researchgate.netmdpi.com |
| ¹³C NMR Spectroscopy | Signals for piperidine carbons, triazole carbons | researchgate.netmdpi.com |
Coordination Chemistry of 2 1h 1,2,3 Triazol 5 Yl Piperidine Analogues
Triazole and Piperidine (B6355638) Moieties as Ligands for Metal Ions
The design of effective chelating agents often involves the strategic combination of different donor groups to achieve high affinity and selectivity for specific metal ions. The triazole and piperidine moieties, when present in a single molecular framework, offer a compelling set of coordination features.
The fundamental principle behind designing chelating agents is to create molecules with multiple donor atoms positioned to form stable, typically five- or six-membered, rings with a central metal ion. The stability of these complexes is enhanced by the chelate effect, which is the entropic advantage of replacing multiple monodentate ligands with a single multidentate ligand.
The design of these hybrid ligands often focuses on creating bidentate or tridentate chelators. nih.gov For instance, a 2-(1H-1,2,3-triazol-5-yl)piperidine scaffold can act as a bidentate ligand, coordinating to a metal ion through one of the triazole nitrogen atoms and the piperidine nitrogen atom. Further functionalization of the triazole or piperidine ring can introduce additional donor groups, leading to ligands with higher denticity and potentially greater stability constants with metal ions.
The coordination behavior of triazole-piperidine hybrid ligands is influenced by several factors, including the nature of the metal ion, the position of the piperidine ring relative to the triazole, and the presence of other coordinating groups. The 1,2,3-triazole moiety can coordinate to metal ions in several ways. google.com Coordination can occur through the N1, N2, or N3 atoms of the triazole ring. nih.gov
In the context of a this compound framework, a common coordination mode involves the formation of a chelate ring where the metal ion is bound to the piperidine nitrogen and one of the adjacent triazole nitrogens (likely N1 or N3). This bidentate coordination is a prevalent motif in the formation of discrete metal complexes.
Furthermore, the triazole ring can act as a bridging ligand, connecting two or more metal centers. researchgate.net This bridging capability is crucial for the formation of coordination polymers and supramolecular assemblies. tennessee.edu The specific coordination mode adopted can be influenced by the reaction conditions and the steric and electronic properties of the substituents on both the triazole and piperidine rings. For instance, bulky substituents may favor the formation of mononuclear complexes over polymeric structures.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound analogues typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.
A wide range of transition metal complexes involving triazole-containing ligands have been synthesized and studied. tennessee.edugoogle.com The choice of metal ion significantly influences the geometry and properties of the resulting complex.
Copper(II) complexes are frequently studied due to copper's versatile coordination chemistry. These complexes often exhibit square planar or distorted octahedral geometries. rsc.org
Zinc(II) complexes are typically tetrahedral or octahedral and are of interest for their potential applications in catalysis and as fluorescent materials. mdpi.com
Palladium(II) and Platinum(II) complexes often adopt square planar geometries and are investigated for their catalytic activity and potential as anticancer agents. rsc.orgmdpi.com
Nickel(II) complexes can exhibit various geometries, including square planar and octahedral, depending on the ligand field. rsc.org
Cobalt(II) and Iron(II)/(III) complexes are studied for their interesting magnetic properties and redox activity. jyotiacademicpress.net
The characterization of these complexes is crucial for understanding their structure and bonding. Common analytical techniques include:
X-ray Crystallography: Provides definitive information about the solid-state structure, including bond lengths, bond angles, and the coordination geometry of the metal center. mdpi.com
NMR Spectroscopy: Used to elucidate the structure of the complexes in solution. mdpi.com
FT-IR Spectroscopy: Helps to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the triazole and piperidine rings.
UV-Vis Spectroscopy: Provides information about the electronic transitions within the complex and can be used to study complex formation. rsc.org
Mass Spectrometry: Confirms the molecular weight of the complex. mdpi.com
A summary of representative transition metal complexes with triazole-containing ligands and their characterization is presented in the table below.
| Metal Ion | Ligand Type | Coordination Geometry | Characterization Techniques | Reference |
| Copper(II) | Triazole-Piperidine Analogue | Square Planar/Octahedral | X-ray, UV-Vis, FT-IR | rsc.org |
| Zinc(II) | Triazole-Bispidinone | Tetrahedral | NMR, ESI-MS, SC-XRD | mdpi.com |
| Palladium(II) | Tetradentate NHC/Triazole | Square Planar | NMR, SC-XRD | rsc.org |
| Nickel(II) | Tetradentate NHC/Triazole | Square Planar | NMR, SC-XRD | rsc.org |
| Platinum(II) | 1,4-di(2-pyridyl)-1,2,3-triazole | Square Planar | X-ray, NMR, UV-Vis | rsc.org |
| Cobalt(II) | 1,4-di(2-pyridyl)-1,2,3-triazole | Not specified | X-ray, NMR, UV-Vis | rsc.org |
| Iron(III) | Tridentate Triazole Derivative | Octahedral | IR, UV-Vis, Magnetic measurements | jyotiacademicpress.net |
The ability of triazole ligands to act as bridging units between metal centers is a key feature that enables the construction of extended structures such as coordination polymers and supramolecular assemblies. tennessee.edumagtech.com.cn These materials are of great interest due to their potential applications in areas like gas storage, separation, and catalysis. magtech.com.cn
The design of these materials often involves the use of ancillary ligands, such as carboxylates, which can bridge metal centers and lead to the formation of more complex and robust frameworks. magtech.com.cn The resulting coordination polymers can exhibit a wide range of topologies, from simple linear chains to intricate three-dimensional networks with porous structures.
Catalytic Applications of this compound Metal Complexes
Metal complexes derived from this compound and its analogues have shown promise as catalysts in a variety of organic transformations. google.com The catalytic activity of these complexes is attributed to the ability of the metal center to activate substrates and facilitate bond-forming or bond-breaking processes. The ligand plays a crucial role in tuning the electronic and steric environment of the metal center, thereby influencing its catalytic efficiency and selectivity.
One area where these complexes have been explored is in coupling reactions. For example, palladium complexes of triazole-containing ligands have been investigated as catalysts for Suzuki coupling reactions. google.com Gold complexes of 1,2,3-triazolylidene ligands, which are closely related to the title compound, have been shown to be effective catalysts for various transformations, including oxazoline (B21484) synthesis and C-H bond activation. nih.gov
Another potential application is in oxidation and reduction reactions. The redox-active nature of certain transition metals, such as copper and iron, when coordinated to these ligands, can be harnessed for catalytic oxidation of alcohols or other organic substrates.
The development of catalytic systems based on this compound metal complexes is an active area of research. Future work will likely focus on the design of more efficient and selective catalysts for a broader range of organic transformations.
Investigations in Organic Transformations (e.g., Henry Reaction)
The Henry reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, is a fundamental transformation in organic synthesis for the preparation of valuable β-nitro alcohols. These products are versatile intermediates that can be readily converted into other important functional groups, such as amino alcohols and α-nitro alkenes. The development of efficient catalysts for the asymmetric Henry reaction has been a significant focus of research.
Recent studies have explored the use of metal complexes of ligands containing both triazole and piperidine-like structures as catalysts for the Henry reaction. For instance, research on triazole-bispidinone ligands, which feature a rigid diazabicyclo[3.3.1]nonane core incorporating two piperidine rings, has demonstrated their potential in this catalytic transformation. mdpi.comnih.gov These ligands, when complexed with metals like copper(II) and zinc(II), have shown notable catalytic activity. mdpi.com
In a particular study, a series of triazole-functionalized bispidinone ligands were synthesized and their coordination with zinc(II) was investigated. The resulting zinc complexes were found to be effective catalysts for the Henry reaction under microwave irradiation. The catalytic system demonstrated good to excellent yields for a range of aromatic aldehydes. nih.gov
The catalytic efficiency of a zinc complex with a benzyl-triazole-bispidinone ligand (7a·Zn) was systematically evaluated. The study revealed that the catalyst loading and reaction conditions significantly influence the reaction outcome. For example, with p-nitrobenzaldehyde as the substrate, a catalyst loading of 15 mol% in methanol (B129727) at 80 °C under microwave irradiation for one hour led to complete conversion. nih.gov The scope of the reaction was explored with various substituted benzaldehydes, showcasing the versatility of the catalytic system.
It was also observed that the copper(II) complex of the same ligand was less effective under similar conditions, highlighting the crucial role of the metal center in the catalytic process. nih.gov
Table 1: Catalytic Performance of a Zinc-Triazole-Bispidinone Complex in the Henry Reaction nih.gov
| Entry | Aldehyde | Catalyst Loading (mol%) | Conversion (%) |
| 1 | p-Nitrobenzaldehyde | 2 | 79 |
| 2 | p-Nitrobenzaldehyde | 15 | 100 |
| 3 | Benzaldehyde | 15 | 85 |
| 4 | p-Chlorobenzaldehyde | 15 | 92 |
| 5 | p-Bromobenzaldehyde | 15 | 95 |
| 6 | o-Hydroxybenzaldehyde | 15 | 75 |
Conditions: Aldehyde (1 eq), nitromethane (B149229) (5 eq), methanol (0.2 M), 1 h, 80 °C, microwave irradiation.
These findings underscore the potential of metal complexes of piperidine-containing triazole ligands as effective catalysts in important organic transformations like the Henry reaction. The modular nature of these ligands, allowing for the fine-tuning of both the triazole and piperidine components, opens avenues for the development of more efficient and selective catalysts.
Exploration in Electrocatalysis and Redox-Switchable Catalysis
The unique electronic properties of 1,2,3-triazole-containing ligands make them attractive candidates for applications in electrocatalysis and the design of redox-switchable catalysts. The ability of the triazole ring to stabilize different oxidation states of a coordinated metal ion is a key feature in these applications.
Electrocatalysis
Electrocatalysis plays a vital role in renewable energy technologies, such as fuel cells and electrolyzers. Researchers have investigated metal-triazole complexes for their ability to catalyze important reactions like the oxygen reduction reaction (ORR) and the carbon dioxide reduction reaction (CO2RR). nih.govfrontiersin.org
In one study, self-assembled monolayers of copper and silver triazole complexes on electrode surfaces were examined for their electrocatalytic activity. nih.govfrontiersin.org While not specifically using piperidine-containing ligands, this research provides insight into the fundamental electrocatalytic behavior of triazole complexes. The diaminotriazole core, upon metal binding, serves as the active site for catalysis. frontiersin.org For instance, a copper triazole complex demonstrated catalytic activity for the ORR, while a silver triazole complex was shown to electrocatalytically reduce CO2. nih.govfrontiersin.org The performance of these catalysts can be influenced by modifying the electrode surface, for example, with a lipid membrane to control proton transfer to the catalytic site. nih.govfrontiersin.org
Redox-Switchable Catalysis
Redox-switchable catalysis is an emerging field that aims to control the activity of a catalyst by reversibly changing its oxidation state. nih.gov This approach offers the potential to turn a catalytic reaction "on" or "off" or to switch between different reaction pathways using an external redox stimulus. Ligands that can stabilize multiple oxidation states of a metal center are crucial for the development of such systems.
While specific examples of this compound analogues in redox-switchable catalysis are not extensively documented, the broader class of triazole and triazolylidene ligands has shown promise in this area. The electronic properties of these ligands can be tuned to influence the redox potential of the metal center, a key parameter in designing redox-switchable catalysts.
For example, iron complexes with redox-active ligands have been developed for switchable polymerization catalysis, demonstrating the principle of using a redox stimulus to control the catalytic process. nih.gov The ability of the 1,2,3-triazole moiety to act as a strong σ-donor and its potential to participate in redox processes make ligands derived from it interesting candidates for future research in redox-switchable catalysis. The incorporation of a piperidine ring could further modulate the steric and electronic environment of the metal center, providing an additional handle for fine-tuning the catalyst's properties.
Biological Activity Research in Vitro Studies of 2 1h 1,2,3 Triazol 5 Yl Piperidine Derivatives
In Vitro Antimicrobial Efficacy
The antimicrobial potential of these derivatives has been tested against a variety of bacterial and fungal pathogens.
Derivatives of 2-(1H-1,2,3-triazol-5-yl)piperidine have been investigated for their antibacterial properties. While specific data for the exact parent compound is limited, studies on closely related structures containing piperidine (B6355638) and triazole motifs show a range of activities.
For instance, certain piperidine derivatives have demonstrated activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. researchgate.netmdpi.comfrontiersin.org One study synthesized (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate and (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate and tested their antibacterial activity. The methyl ester derivative showed inhibition zones of 18±2.94 mm and 24±3.26 mm against S. aureus at concentrations of 10 µL and 20 µL (10 mg/mL), respectively. Against E. coli, the inhibition zones were 8±0.82 mm and 12±0 mm at the same concentrations. researchgate.net
Similarly, various 1,2,4-triazole (B32235) derivatives have shown significant antibacterial action. Some have been effective against both Gram-positive and Gram-negative bacteria, with certain ofloxacin-triazole hybrids exhibiting minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 µg/mL against S. aureus and E. coli. nih.gov Other research on 3-amino-1,2,4-triazole derivatives showed a MIC of 16 μg/mL against S. aureus and 32 μg/mL against E. coli for one of the tested compounds (E10). frontiersin.org While these results are for related but distinct molecular families, they suggest the potential antibacterial capacity of the this compound scaffold.
Table 1: In Vitro Antibacterial Activity of Selected Piperidine and Triazole Derivatives
| Compound/Derivative Class | Bacterium | Activity (Inhibition Zone / MIC) | Reference(s) |
|---|---|---|---|
| (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate | Staphylococcus aureus | 18-24 mm | researchgate.net |
| (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate | Escherichia coli | 8-12 mm | researchgate.net |
| Ofloxacin-1,2,4-triazole hybrids | Staphylococcus aureus | 0.25-1 µg/mL | nih.gov |
| Ofloxacin-1,2,4-triazole hybrids | Escherichia coli | 0.25-1 µg/mL | nih.gov |
| 3-amino-1,2,4-triazole derivative (E10) | Staphylococcus aureus | 16 µg/mL | frontiersin.org |
| 3-amino-1,2,4-triazole derivative (E10) | Escherichia coli | 32 µg/mL | frontiersin.org |
Note: The data presented is for structurally related compounds, not for the specific this compound core, to illustrate the potential of the constituent moieties.
The antifungal properties of this compound derivatives have shown particular promise, especially against emerging multidrug-resistant pathogens like Candida auris. nih.gov
A study focusing on piperidine-based 1,2,3-triazolylacetamide derivatives (pta1-pta6) demonstrated significant activity against clinical C. auris isolates. Three of these compounds, pta1, pta2, and pta3, were highly active, with Minimum Inhibitory Concentration (MIC) values ranging from 0.24 to 0.97 μg/mL. nih.gov The minimum fungicidal concentration (MFC) for these compounds ranged from 0.97 to 3.9 μg/mL, indicating a fungicidal mode of action. nih.gov These findings suggest that these derivatives induce apoptotic cell death and cell cycle arrest in C. auris. nih.gov
Furthermore, broader studies on triazole derivatives have consistently highlighted their antifungal potential. Novel series of 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one derivatives were synthesized and evaluated for their in vitro antifungal activity. One compound from this series was found to be more potent than the standard drug miconazole (B906) against Candida albicans (MIC of 20 µg/mL) and Aspergillus flavus (MIC of 10 µg/mL). researchgate.net This underscores the potential of the combined piperidine-triazole scaffold in developing new antifungal agents. researchgate.netijpsjournal.commdpi.com
Table 2: In Vitro Antifungal Activity of this compound Derivatives and Related Compounds
| Compound/Derivative Class | Fungal Pathogen | Activity (MIC) | Reference(s) |
|---|---|---|---|
| Piperidine based 1,2,3-triazolylacetamide (pta1-pta3) | Candida auris | 0.24 - 0.97 µg/mL | nih.gov |
| 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one derivative (11a) | Candida albicans | 20 µg/mL | researchgate.net |
| 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one derivative (11a) | Aspergillus flavus | 10 µg/mL | researchgate.net |
| 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one derivative (11h) | Candida albicans | 20 µg/mL | researchgate.net |
In Vitro Enzyme Inhibition Studies
Derivatives of this compound have been evaluated as inhibitors of several enzymes implicated in various diseases.
The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key strategy in the management of Alzheimer's disease. Several studies have highlighted the potential of piperidine and triazole derivatives in this area.
A series of benzimidazole-based piperidine hybrids showed moderate to good cholinesterase inhibitory activities, with IC50 values for AChE ranging from 19.44 ± 0.60 µM to 36.05 ± 0.4 µM. mdpi.com Another study on new piperidine-hydrazone derivatives identified a compound with an IC50 value of 35.30 ± 1.11 μM against BChE, which was better than the standard drug galantamine (IC50: 46.03 ± 0.14 μM). researchgate.net
Furthermore, 1,2,3-triazole-dihydropyrimidinone hybrids have been assessed for their anticholinesterase activity. While showing weak inhibition of eel AChE, some compounds demonstrated significant activity against equine BChE, with IC50 values between 1 and 58.4 μM. mdpi.com A particularly potent hybrid with two 1,2,3-triazole cores showed an IC50 of 1 ± 0.1 μM for equine BChE, stronger than galantamine. mdpi.com Triazole-quinoline derivatives have also been identified as selective dual binding site AChE inhibitors, with some derivatives showing IC50 values in the micromolar range. nih.govsemanticscholar.org
Table 3: In Vitro Cholinesterase Inhibitory Activity of Selected Piperidine and Triazole Derivatives
| Compound/Derivative Class | Enzyme | IC50 (µM) | Reference(s) |
|---|---|---|---|
| Benzimidazole-piperidine hybrids | Acetylcholinesterase (AChE) | 19.44 - 36.05 | mdpi.com |
| Piperidine-hydrazone derivative (11) | Butyrylcholinesterase (BChE) | 35.30 | researchgate.net |
| 1,2,3-Triazole-dihydropyrimidinone hybrid (B4) | Butyrylcholinesterase (eqBChE) | 1.0 | mdpi.com |
| 1,2,3-Triazole-dihydropyrimidinone hybrid (A1) | Butyrylcholinesterase (eqBChE) | 12 | mdpi.com |
| Triazole-quinoline derivative (3g) | Acetylcholinesterase (hAChE) | 114.0 | semanticscholar.org |
| Triazole-quinoline derivative (3h) | Acetylcholinesterase (hAChE) | 109.4 | semanticscholar.org |
Note: The data represents various derivatives containing either piperidine or triazole moieties, highlighting their potential as cholinesterase inhibitors.
Inhibition of glycosidases, such as α-glucosidase, is a therapeutic approach for managing type 2 diabetes. Research has shown that triazole and piperidine derivatives can be effective inhibitors of these enzymes.
A study on novel 1,2,4-triazole derivatives bearing a piperidine moiety demonstrated moderate to good α-glucosidase inhibitory activity. acs.org In another study, a series of 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine derivatives were synthesized and evaluated for their enzyme inhibition properties. A methyl phenyl-substituted derivative showed an IC50 value of 36.74 ± 1.24 μM against α-glucosidase. acs.org
Furthermore, chemoenzymatic synthesis of 1,4-substituted 1,2,3-triazole-α-D-glucosides yielded compounds with potent inhibitory activity against human lysosomal α-glucosidase. Several of these derivatives exhibited significantly lower IC50 values than the standard inhibitor acarbose, with the most potent compounds having IC50 values of 137 µM and 227 µM. acs.org Dihydrofuro[3,2-b]piperidine derivatives have also been identified as potent α-glucosidase inhibitors, with one compound showing an IC50 value of 0.07 μM, which is 30 times stronger than acarbose. mdpi.com There is a lack of specific data on the β-D-glucosidase inhibitory activity for this class of compounds in the reviewed literature.
Table 4: In Vitro α-Glucosidase Inhibitory Activity of Piperidine and Triazole Derivatives
| Compound/Derivative Class | IC50 (µM) | Reference(s) |
|---|---|---|
| 1-(4-toluenesulfonyl)-4-[3-(N-(3-methylphenyl)-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine | 36.74 | acs.org |
| 1,2,3-Triazole-α-D-glucoside (AGT10) | 137 | acs.org |
| 1,2,3-Triazole-α-D-glucoside (AGT9) | 227 | acs.org |
| Dihydrofuro[3,2-b]piperidine derivative (32) | 0.07 | mdpi.com |
The versatility of the this compound scaffold is further demonstrated by its interaction with other enzyme targets.
Urease Inhibition: A series of 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine derivatives were tested for urease inhibition. A methyl phenyl-substituted derivative was identified as a potent inhibitor with an IC50 value of 19.35 ± 1.28 μM. acs.org
Xanthine (B1682287) Oxidase Inhibition: Derivatives of 1,2,4-triazole have been investigated as xanthine oxidase (XO) inhibitors for the management of hyperuricemia. A study on 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives identified a compound with an IC50 value of 0.16 μM, indicating its potential as a lead compound for XO inhibitors. nih.gov
There is currently a lack of specific in vitro inhibitory data in the reviewed scientific literature for this compound derivatives against Glutathione S-transferase , Dipeptidyl peptidase-4 (DPP-4) , and Indoleamine 2,3-dioxygenase (IDO) . While some studies mention inhibition of Glutathione S-transferase by quinone metabolites of estrogens nih.gov and DPP-4 by amino acids and dipeptides, this information is not directly applicable to the specified chemical class.
Table 5: In Vitro Inhibition of Other Enzymes by Related Triazole Derivatives
| Enzyme | Derivative Class | IC50 (µM) | Reference(s) |
|---|---|---|---|
| Urease | 1-(4-toluenesulfonyl)-4-[3-(N-aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine | 19.35 | acs.org |
| Xanthine Oxidase | 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivative (1h) | 0.16 | nih.gov |
In Vitro Antiproliferative Activity against Cancer Cell Lines
Derivatives of this compound have been the subject of numerous investigations into their potential as anticancer agents. These studies have revealed that the antiproliferative effects are highly dependent on the nature and position of substituents on both the triazole and piperidine rings.
A new class of thioalkylated (benzyl/phenacyl) 1,2,4-triazolo[1,5-a]pyrimidine analogues, synthesized using a multicomponent approach, has shown promising antiproliferative activity against breast cancer cell lines (MCF-7 and LN-18). researchgate.net Thirteen of the synthesized compounds induced concentration-dependent inhibition with IC50 values below 10 μM against MCF-7 cells. researchgate.net Another study focused on 1,2,3-triazole based isoflavone (B191592) derivatives, which were evaluated for their anticancer activity against human prostate (PC3 and DU-145), lung (A549), and breast (MCF-7) cancer cell lines. tandfonline.com The IC50 values for these derivatives ranged from 0.02 ± 0.0046 to 20.6 ± 6.48 µM. tandfonline.com
Furthermore, novel 6-(1H-1,2,3-triazol-4-yl)-imidazo[2,1-b]thiazoles were synthesized and tested for their in vitro anti-tumor activities against HepG-2, PC-3, and HCT-116 human carcinoma cell lines. ekb.eg Two of these compounds, 9a and 9b, demonstrated antitumor activity comparable to the positive control, Doxorubicin®. ekb.eg The SNB-19 cell line was found to be the most susceptible to a series of 5-methyl-9-(1-benzyl-1H-1,2,3-triazol-4-yl)methoxy-12H-quino [3,4-b] unipd.itijpsr.com benzothiazinium chloride derivatives, with the most active compound showing an IC50 range of 0.23 to 2.1 µM. acs.org
Table 1: In Vitro Antiproliferative Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5g | MCF-7 | <10 | researchgate.net |
| 9a | HCT-116 | Comparable to Doxorubicin® | ekb.eg |
| 9b | HCT-116 | Comparable to Doxorubicin® | ekb.eg |
| 2a | SNB-19 | 0.23 - 2.1 | acs.org |
| Isoflavone Derivative (unspecified) | PC3 | 0.02 - 20.6 | tandfonline.com |
| Isoflavone Derivative (unspecified) | DU-145 | 0.02 - 20.6 | tandfonline.com |
| Isoflavone Derivative (unspecified) | A549 | 0.02 - 20.6 | tandfonline.com |
| Isoflavone Derivative (unspecified) | MCF-7 | 0.02 - 20.6 | tandfonline.com |
In Vitro Antiviral Investigations (e.g., Anti-Influenza A, SARS-CoV-2)
The emergence of new and drug-resistant viral strains necessitates the development of novel antiviral agents. The this compound scaffold has been explored for its potential in this area, with studies focusing on its activity against influenza A and SARS-CoV-2.
A series of 1H-1,2,3-triazole-4-carboxamide derivatives were designed and synthesized as potential anti-influenza A agents targeting the viral nucleoprotein. acs.org One of the most potent compounds, 3b , inhibited the replication of various H3N2 and H1N1 influenza A virus strains with IC50 values ranging from 0.5 to 4.6 μM. acs.org This compound also demonstrated strong inhibition against H5N1 (RG14), amantidine-resistant A/WSN/33 (H1N1), and oseltamivir-resistant A/WSN/1933 (H1N1, 274Y) virus strains with IC50 values in the sub-micromolar range. acs.org
In the context of the COVID-19 pandemic, researchers have investigated the potential of triazole derivatives as inhibitors of SARS-CoV-2. Phenylpyrazolone-1,2,3-triazole hybrids have shown potent cellular anti-COVID-19 activity, inhibiting viral replication by more than 50% with minimal cytotoxic effects. nih.gov In vitro assays targeting the SARS-CoV-2 main protease revealed that compounds 6h , 6i , and 6q were the most active, with IC50 values of 5.08, 3.16, and 7.55 μM, respectively. nih.gov Additionally, a novel series of aspirin-curcumin mimic conjugates bearing a piperidine moiety showed excellent inhibitory activity against SARS-CoV-2, with IC50 values of 8.828 and 3.316 µM for compounds 5 and 6 respectively. nih.gov
Table 2: In Vitro Antiviral Activity of this compound Derivatives
| Compound ID | Virus Strain | Target | IC50 (µM) | Reference |
|---|---|---|---|---|
| 3b | Influenza A (H3N2, H1N1) | Nucleoprotein | 0.5 - 4.6 | acs.org |
| 3b | Influenza A (H5N1, Amantidine-resistant, Oseltamivir-resistant) | Nucleoprotein | Sub-µM | acs.org |
| 6h | SARS-CoV-2 | Main Protease | 5.08 | nih.gov |
| 6i | SARS-CoV-2 | Main Protease | 3.16 | nih.gov |
| 6q | SARS-CoV-2 | Main Protease | 7.55 | nih.gov |
| 5 | SARS-CoV-2 | - | 8.828 | nih.gov |
| 6 | SARS-CoV-2 | - | 3.316 | nih.gov |
| 9c | Influenza A (H5N1) | Neuraminidase | 2.280 | nih.gov |
Exploration of Other In Vitro Biological Actions
The global challenge of malaria, exacerbated by the emergence of drug-resistant Plasmodium strains, has driven the search for new therapeutic agents. Derivatives of this compound have shown significant promise in this area.
Hybrid compounds combining the β-carboline alkaloid harmine (B1663883) with a 4-amino-7-chloroquinoline moiety, connected via a triazole linker, have demonstrated potent antimalarial activity. mdpi.com These "harmiquins" exhibited low nanomolar activity against both chloroquine-sensitive (Pf3D7) and multi-drug resistant (PfDd2) strains of P. falciparum. mdpi.com For instance, compounds 33 and 37 displayed IC50 values of 4.7 ± 1.3 nM and 4.6 ± 0.6 nM against the Pf3D7 strain, respectively. mdpi.com
Table 3: In Vitro Antimalarial Activity of this compound Derivatives
| Compound ID | Plasmodium falciparum Strain | IC50 (nM) | Reference |
|---|---|---|---|
| 33 | Pf3D7 (CQ-sensitive) | 4.7 ± 1.3 | mdpi.com |
| 33 | PfDd2 (Multi-drug resistant) | 6.5 ± 2.5 | mdpi.com |
| 37 | Pf3D7 (CQ-sensitive) | 4.6 ± 0.6 | mdpi.com |
| 37 | PfDd2 (Multi-drug resistant) | 10.5 ± 0.4 | mdpi.com |
Tuberculosis remains a major global health threat, and the development of new drugs to combat resistant strains of Mycobacterium tuberculosis is a priority. Several studies have highlighted the potential of this compound derivatives as antitubercular agents.
A series of fused 1,2,4-triazole derivatives were synthesized and screened for their antitubercular activity against M. tuberculosis H37Rv. ijpsr.com While all compounds showed activity at higher concentrations, compounds IVa , IVe , and IVg were notably potent, with a minimum inhibitory concentration (MIC) of 6.25 µg/mL. ijpsr.com In another study, novel dibenzo[b,d]thiophene-1,2,3-triazoles with piperidine and other appendages were evaluated, with compounds 8a and 8f showing an MIC of 0.78 μg/mL against M. tuberculosis H37Rv. researchgate.net Furthermore, a series of 2-(N-aryl-1,2,3-triazol-4-yl) quinoline (B57606) derivatives were synthesized and tested, with compound 5n exhibiting the highest efficacy with a MIC value of 12.5 μg/mL against M. tuberculosis. frontiersin.org
Table 4: In Vitro Antitubercular Activity of this compound Derivatives
| Compound ID | Mycobacterium tuberculosis Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| IVa | H37Rv | 6.25 | ijpsr.com |
| IVe | H37Rv | 6.25 | ijpsr.com |
| IVg | H37Rv | 6.25 | ijpsr.com |
| 8a | H37Rv | 0.78 | researchgate.net |
| 8f | H37Rv | 0.78 | researchgate.net |
| 11e | H37Rv | 1.56 | researchgate.net |
| 5n | M. tuberculosis | 12.5 | frontiersin.org |
The this compound scaffold has also been utilized in the design of ligands for G-protein coupled receptors (GPCRs), which are important drug targets.
In the search for new treatments for type 2 diabetes, a series of 1,2,3-triazolo piperazine (B1678402) and piperidine carboxylate derivatives were synthesized and evaluated for their ability to target GPR119, a receptor involved in glucose regulation. researchgate.net Four of the synthesized analogs demonstrated EC50 values similar to or better than the known GPR119 agonist AR231453. researchgate.net Another study on N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives as GPR119 agonists found that the introduction of an N-trifluoromethyl group enhanced agonist activity. nih.gov
Conversely, derivatives of this scaffold have been developed as antagonists for the P2Y14 receptor, which is implicated in inflammatory processes. A naphthalene (B1677914) derivative, 1a (PPTN), served as a high-affinity P2Y14R antagonist. nih.gov Modifications of this lead compound, including the introduction of a triazole ring, led to a series of potent antagonists. nih.govsemanticscholar.org For instance, the p-F3C-phenyl-triazole derivative 65 showed an IC50 of 32 nM. semanticscholar.org
Table 5: Agonistic/Antagonistic Activity of this compound Derivatives
| Compound ID | Receptor | Activity | IC50/EC50 (nM) | Reference |
|---|---|---|---|---|
| 3e | GPR119 | Agonist | Similar to AR231453 | researchgate.net |
| 3g | GPR119 | Agonist | Similar to AR231453 | researchgate.net |
| 5e | GPR119 | Agonist | Similar to AR231453 | researchgate.net |
| 5g | GPR119 | Agonist | Similar to AR231453 | researchgate.net |
| 65 | P2Y14R | Antagonist | 32 | semanticscholar.org |
| 32 | P2Y14R | Antagonist | 15 | nih.gov |
Assessing the cytotoxicity and hemolytic activity of new chemical entities is a critical step in the drug discovery process. For many of the this compound derivatives discussed, these safety parameters have been evaluated.
In studies on antitubercular 1,2,3-triazolyl fatty acid derivatives, the compounds were found to be non-cytotoxic against Vero cells at the maximum tested concentration of 4.75 µg/mL. nih.gov The most potent antitubercular compounds, 11 and 12 , had cytotoxicity IC50 values greater than 17.8 μM and 16.1 μM, respectively, indicating a promising therapeutic index. nih.gov Similarly, piperidine-based 1,2,3-triazolylacetamide derivatives were evaluated for their cytotoxic activity using horse red blood cells, providing crucial data on their hemolytic potential. nih.gov A series of N-aralkyl/aryl-2-bromoacetamides showed low hemolytic activity, further emphasizing the potential of these compounds as safe drug candidates. tubitak.gov.tr
Table 6: In Vitro Cytotoxicity and Hemolytic Activity of this compound Derivatives
| Compound Series/ID | Cell Line/Assay | Result | Reference |
|---|---|---|---|
| 1,2,3-triazolyl fatty acid derivatives | Vero cells | Non-cytotoxic at 4.75 µg/mL | nih.gov |
| Compound 11 | Vero cells | IC50 > 17.8 µM | nih.gov |
| Compound 12 | Vero cells | IC50 > 16.1 µM | nih.gov |
| Piperidine based 1,2,3-triazolylacetamide derivatives | Horse red blood cells | Cytotoxicity evaluated | nih.gov |
| N-aralkyl/aryl-2-bromoacetamides | Hemolytic activity assay | Low hemolytic activity | tubitak.gov.tr |
Structure-Activity Relationship (SAR) Derivations from In Vitro Datanih.govresearchgate.netnih.govacs.org
Structure-activity relationship (SAR) studies derived from in vitro data have provided critical insights into how the chemical structure of this compound derivatives influences their biological activity. By systematically altering different parts of the molecule—namely the piperidine ring, the triazole core, and their various substituents—researchers have been able to identify key features responsible for potency and selectivity.
Enzyme Inhibition:
For cholinesterase inhibition, the nature and position of substituents play a pivotal role. In a series of 1,2,4-triazole-piperidine hybrids, it was found that the substitution pattern on a benzyl (B1604629) group attached to the triazole moiety significantly impacts activity against AChE and BChE. researchgate.net For instance, a compound bearing a 2-chlorobenzyl group was identified as the most potent inhibitor of AChE, while an unsubstituted benzyl group conferred the highest activity against BChE. researchgate.net This suggests that even minor electronic and steric changes can dictate selectivity between these two related enzymes. Further studies on different triazole-piperidine scaffolds revealed that methyl phenyl and dimethyl phenyl-substituted derivatives were highly potent against both AChE and BChE. acs.org
The general observations from these studies indicate that:
Substitution on the Piperidine Ring: Modifications to the piperidine ring, such as changing the position of substituents from the 2-position to the 3- or 4-position, can be detrimental to activity and increase off-target effects. nih.gov
Substitution on the Triazole Ring: The introduction of various alkyl and aryl groups to the triazole ring system directly modulates the inhibitory potential. For urease inhibition, compounds with n-propyl, 3,4-dichlorobenzyl, and unsubstituted benzyl groups were found to be the most effective. researchgate.net
Linker and Isosteric Replacements: The replacement of the core heterocyclic rings (e.g., substituting the triazole with a pyrazole (B372694) or imidazole) or modifications to the linker connecting the piperidine and triazole moieties often leads to a decrease in inhibitory activity. nih.govacs.org
| Compound | Substituent | AChE IC50 (µM) | BChE IC50 (µM) | Urease IC50 (µM) |
|---|---|---|---|---|
| 8a | Benzyl | - | 68.14 ± 0.34 | 3.09 ± 0.42 |
| 8b | 2-Chlorobenzyl | 32.43 ± 0.53 | - | - |
| 8c | 3,4-Dichlorobenzyl | - | - | 2.32 ± 0.15 |
| 8d | 4-Chlorobenzyl | - | - | 4.78 ± 0.73 |
| 8k | n-Propyl | - | - | 1.78 ± 0.12 |
Antimicrobial Activity:
In the context of antimicrobial activity, SAR studies have shown that the substituents on the piperidine and triazole rings are crucial for efficacy against both bacterial and fungal strains. For a series of benzimidazole-piperidine-triazole hybrids, certain patterns of substitution led to excellent potent activity against all tested bacterial strains. nih.gov Specifically, compound 7k in one study showed potent activity against Escherichia coli, which was rationalized through molecular docking studies revealing its ability to bind to the active site of the E. coli DNA gyrase subunit protein. nih.gov
For antifungal activity, derivatives containing a piperidine ring connected to a 1,2,3-triazole and an oxadiazole moiety have been synthesized and evaluated. researchgate.net The results indicated that these hybrid compounds exhibit strong antifungal activity. Another study focusing on piperidine-based 1,2,3-triazolylacetamide derivatives against Candida auris highlighted the importance of the acetamide (B32628) functionality and the nature of its substituent for antifungal action. nih.gov
Key SAR findings for antimicrobial activity include:
Compounds 7a, 7b, 7f, and 7i from a specific series showed broad-spectrum antibacterial activity. nih.gov
Derivatives 7b, 7c, 7d, and 7g from the same series demonstrated excellent antifungal effects against various fungal strains. nih.gov
The presence of specific substituents is critical, as some analogs within a series may show potent activity while others are completely inactive, underscoring the sensitivity of the biological targets to the chemical structure. researchgate.net
| Compound | Activity Highlight | Target Organism/Pathway |
|---|---|---|
| 7a, 7b, 7f, 7i | Excellent antibacterial activity | Various bacterial strains |
| 7b, 7c, 7d, 7g | Excellent antifungal activity | Various fungal strains |
| 7k | Appreciable potent activity | Escherichia coli (DNA gyrase subunit) |
Advanced Research Applications Beyond Biological Targets Non Medicinal
Material Science Applications
The 1,2,3-triazole moiety is a valuable building block in material science, known for its contribution to the thermal stability and desirable physicochemical properties of various materials. researchgate.net Its integration into polymeric and dendritic structures is a growing area of research.
The use of triazole-containing compounds as structural units in polymers is an active field of study. mdpi.com The rigid, planar structure of the triazole ring can impart desirable properties to a polymer backbone, such as increased thermal stability and defined conformational characteristics. While specific research on the integration of 2-(1H-1,2,3-triazol-5-yl)piperidine into polymers is not extensively documented, the principles of polymer chemistry suggest its potential as a monomer or a functional additive. The piperidine (B6355638) ring can introduce flexibility and specific stereochemistry, influencing the polymer's morphology and mechanical properties.
Dendrimers are highly branched, well-defined macromolecules with a central core and a layered periphery. The "click" chemistry approach, often involving the formation of 1,2,3-triazole rings, is a highly efficient method for synthesizing dendritic structures. researchgate.net Piperidine-triazole units could serve as branching points or be located on the periphery of dendrimers, influencing their solubility, reactivity, and encapsulation properties. researchgate.net The ability of the triazole and piperidine nitrogens to coordinate with metal ions also opens up possibilities for creating metallodendrimers with catalytic or sensing capabilities. researchgate.net
In the context of gel networks, the hydrogen bonding capabilities of the triazole ring are particularly relevant. These interactions can lead to the self-assembly of small molecules into supramolecular structures, resulting in the formation of gels. The specific stereochemistry and conformational flexibility of the piperidine component would play a crucial role in directing this self-assembly process.
Fluorescent Probe Development
The 1,2,3-triazole ring is increasingly being incorporated into fluorescent molecules. mdpi.com While the triazole ring itself is not strongly fluorescent, its formation via "click" chemistry provides a robust method for linking fluorophores to various substrates. researchgate.net Furthermore, the electronic properties of the triazole can modulate the photophysical characteristics of an adjacent fluorophore, leading to changes in emission wavelength and quantum yield. researchgate.netmdpi.com
The development of piperidyl-1,2,3-triazole derivatives as chemical probes has been demonstrated, although primarily for biological targets. nih.govnih.gov However, the underlying principles of their design, involving the strategic placement of functional groups to achieve selective interactions, are transferable to the development of fluorescent probes for non-biological analytes. A probe incorporating the this compound scaffold could be designed to bind to a specific metal ion or small molecule, with the binding event triggering a change in fluorescence.
| Compound Series | Application | Key Findings |
| Piperidyl-1,2,3-triazole ureas | Selective chemical probes for endocannabinoid biosynthesis | Demonstrated the tunability of potency and selectivity through modification of the piperidine and triazole moieties. nih.govnih.gov |
| 8-(1H-1,2,3-triazol-4-yl)adenosine derivatives | Fluorescent probes in nucleic acid contexts | "Click" chemistry allows for easy introduction of various substituents, enabling the tuning of emission wavelengths. researchgate.net |
| Push-pull N(9)-alkylated 6-piperidino-2-triazolylpurines | Organic light-emitting diodes (OLEDs) | Exhibit intense violet or blue fluorescence with high quantum yields in both solution and thin films. acs.org |
Exploration in Molecular Sensing and Optoelectronic Materials
The combination of a piperidine ring, which can act as a recognition site, and a triazole ring, which can participate in electronic communication, makes this compound and its derivatives attractive candidates for molecular sensing applications. The nitrogen atoms in both rings can act as binding sites for metal ions or as hydrogen bond donors/acceptors for anions or neutral molecules. This binding event could be transduced into a measurable signal, such as a change in color (colorimetric sensing) or fluorescence.
In the field of optoelectronics, triazole-containing compounds have been investigated for their use in organic light-emitting diodes (OLEDs) and as n-type semiconductors. researchgate.netrsc.org The high thermal stability and electron-deficient nature of the triazole ring are advantageous for these applications. The piperidine group, while not directly contributing to the electronic properties in the same way, can influence the solid-state packing and morphology of thin films, which are critical for device performance. Research on push-pull purine (B94841) derivatives with piperidino and triazolyl substituents has shown their potential as highly luminescent materials for optoelectronic devices. acs.org
Q & A
Basic Research Questions
What are the standard synthetic routes for 2-(1H-1,2,3-Triazol-5-yl)piperidine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) to form the triazole ring, followed by piperidine functionalization. Key steps include:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the triazole moiety to the piperidine scaffold .
- Protection/Deprotection Strategies : Use of Boc or Fmoc groups to prevent side reactions during piperidine modification .
- Solvent and Catalyst Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while palladium catalysts (e.g., Pd/C) improve debenzylation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
